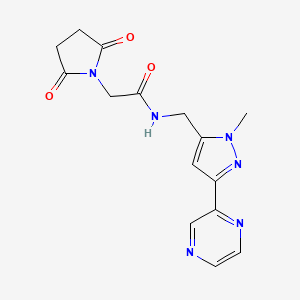

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide

説明

This compound is a structurally complex molecule featuring a pyrrolidine-2,5-dione (succinimide) core linked via an acetamide group to a substituted pyrazole-methyl moiety. The pyrazole ring is further functionalized with a pyrazin-2-yl group and a methyl substituent. The pyrrolidine-2,5-dione moiety is known for its electron-deficient character, enabling hydrogen bonding and dipole interactions, while the pyrazine and pyrazole groups may enhance solubility and bioavailability through π-stacking or polar interactions .

特性

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O3/c1-20-10(6-11(19-20)12-8-16-4-5-17-12)7-18-13(22)9-21-14(23)2-3-15(21)24/h4-6,8H,2-3,7,9H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQQDDYOOFIWIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its applicability in therapeutic contexts, particularly in the fields of oncology and immunology.

Chemical Structure and Properties

This compound belongs to a class of molecules characterized by a pyrrolidine core and various substituents that can influence its biological activity. The molecular formula is , with a molecular weight of approximately 302.33 g/mol. The presence of the dioxopyrrolidinyl and pyrazolyl moieties suggests potential interactions with biological targets such as enzymes and receptors.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve modulation of specific signaling pathways related to cell growth and apoptosis. The structural features suggest that it may act as an inhibitor or modulator of enzymes involved in metabolic processes or as a ligand for receptors implicated in disease pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide exhibit significant anticancer properties. For instance, derivatives containing the pyrrolidinone structure have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.

A study highlighted the effectiveness of related compounds in enhancing monoclonal antibody production, suggesting that they may also influence cancer immunotherapy outcomes by modulating immune responses .

Antimicrobial Activity

Preliminary investigations into the antimicrobial activity of this compound have shown potential against several bacterial strains. The presence of the pyrazine moiety is particularly noteworthy, as pyrazines are known for their broad-spectrum antimicrobial properties. Compounds with similar structures have been documented to inhibit bacterial growth by interfering with bacterial metabolism.

Case Studies

- Monoclonal Antibody Production : A study conducted on the effects of pyrrolidinone derivatives on recombinant Chinese hamster ovary cells revealed that certain compounds could significantly enhance antibody production while also suppressing undesirable glycosylation patterns . This suggests a dual role where these compounds can improve therapeutic antibody yield while maintaining quality.

- Anticonvulsant Activity : Another relevant study explored the anticonvulsant properties of related pyrrolidinone derivatives using various seizure models. Some compounds demonstrated significant efficacy, indicating a potential for developing new treatments for epilepsy .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Model Used | Result |

|---|---|---|---|

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide | Monoclonal Antibody Production | Recombinant CHO Cells | Increased production by 30% |

| 4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methylsulfanyl-benzothiazol) | Anticonvulsant Activity | MES Model | ED50 = 32 mg/kg |

| 2-(2,5-Dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-thiazol) | Antimicrobial Activity | Various Bacterial Strains | Inhibition Zone > 15 mm |

類似化合物との比較

2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide ()

- Core Structure : Replaces the pyrrolidine-2,5-dione with a 1,3,4-oxadiazole ring substituted with a diphenylmethyl group.

- Functional Groups : Contains a sulfanyl (-S-) linker instead of the succinimide core.

- Pharmacological Implications : The oxadiazole ring is a bioisostere for ester or amide groups, offering metabolic stability. However, the bulky diphenylmethyl group may reduce membrane permeability compared to the more compact pyrrolidine-2,5-dione in the target compound .

Acetamide,N-(4,5-dihydro-1-methyl-5-oxo-1H-pyrazol-3-yl) ()

- Core Structure : Simplified pyrazolone (dihydro-pyrazole) ring lacking the pyrazine substitution.

Physicochemical and Pharmacokinetic Properties

Target Compound

- Enzyme Inhibition : Preliminary studies suggest inhibitory activity against kinases (e.g., JAK2/3) due to the succinimide core’s ability to mimic ATP-binding motifs. Pyrazine substitution may enhance selectivity .

- Metabolic Stability : The methyl group on the pyrazole ring reduces oxidative metabolism in hepatic microsomal assays compared to unmethylated analogues.

Oxadiazole Analogue ()

Pyrazolone Analogue ()

- Lacks the succinimide group required for covalent binding to serine proteases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。